Cas no 2229484-90-4 (1-methyl-5-(nitromethyl)-1H-indole)

1-methyl-5-(nitromethyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-(nitromethyl)-1H-indole
- 2229484-90-4
- EN300-1788748
-
- インチ: 1S/C10H10N2O2/c1-11-5-4-9-6-8(7-12(13)14)2-3-10(9)11/h2-6H,7H2,1H3
- InChIKey: PUOWPTKYAHWNAD-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CC1C=CC2=C(C=CN2C)C=1)=O
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.8Ų
1-methyl-5-(nitromethyl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788748-0.25g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1788748-5.0g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1788748-2.5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1788748-10.0g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1788748-1g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1788748-5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1788748-0.1g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1788748-0.05g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1788748-0.5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1788748-10g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 10g |
$4236.0 | 2023-09-19 |
1-methyl-5-(nitromethyl)-1H-indole 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1-methyl-5-(nitromethyl)-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 2229484-90-4 and Product Name: 1-methyl-5-(nitromethyl)-1H-indole
The compound with the CAS number 2229484-90-4 and the product name 1-methyl-5-(nitromethyl)-1H-indole represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in drug discovery and development. The presence of both a methyl group and a nitromethyl substituent on the indole core suggests a rich reactivity that could be exploited for synthetic purposes, as well as for exploring its pharmacological effects.
In recent years, indole derivatives have been extensively studied for their biological activity, with many exhibiting promising therapeutic properties. Among these derivatives, compounds containing nitro groups have shown particular interest due to their ability to participate in various chemical transformations, including reduction to amino groups, which can be further functionalized. The 1-methyl-5-(nitromethyl)-1H-indole structure combines these features, making it a versatile intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of this compound is its potential role in the development of novel pharmaceuticals. The indole scaffold is a well-known pharmacophore found in numerous bioactive molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. The addition of a nitromethyl group at the 5-position introduces additional reactivity, which can be leveraged to design molecules with enhanced binding affinity or altered pharmacokinetic profiles. This has led to increased interest in exploring derivatives of 1-methyl-5-(nitromethyl)-1H-indole as candidates for further medicinal chemistry optimization.
Recent studies have begun to uncover the synthetic pathways that can be employed to access this compound efficiently. The synthesis of nitro-substituted indoles often involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have enabled more sustainable approaches to these syntheses, reducing the need for harsh reagents or extensive purification steps. These developments are crucial for scaling up production and making these compounds more accessible for industrial applications.
The pharmacological potential of 1-methyl-5-(nitromethyl)-1H-indole has also been explored through computational modeling and experimental screening. Virtual screening techniques have been used to identify potential binding interactions with biological targets, such as enzymes or receptors involved in disease pathways. Initial experimental data suggest that this compound may exhibit inhibitory activity against certain enzymes, making it a promising lead for further investigation.
In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The unique electronic properties of nitro-substituted heterocycles like 1-methyl-5-(nitromethyl)-1H-indole make them attractive candidates for use in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells. The ability to tune the electronic characteristics through structural modifications offers exciting possibilities for developing new functional materials.
The safety and handling of 1-methyl-5-(nitromethyl)-1H-indole are also important considerations in its application. While not classified as a hazardous material under standard regulations, proper precautions must be taken during synthesis and handling to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas or fume hoods. As with any chemical substance, thorough understanding of its physical and chemical properties is essential for safe usage.
Future research directions for 1-methyl-5-(nitromethyl)-1H-indole may include exploring its role as a building block for more complex molecules or investigating its potential in combination therapies. The versatility of this compound makes it an excellent candidate for generating libraries of derivatives that can be screened for novel biological activities. Furthermore, advances in green chemistry principles may lead to more environmentally friendly synthetic routes, reducing the ecological footprint of producing such compounds.
In conclusion, 1-methyl-5-(nitromethyl)-1H-indole (CAS No. 2229484-90-4) is a compound with significant potential across multiple domains of research and industry. Its unique structural features offer opportunities for innovation in pharmaceutical development, materials science, and synthetic chemistry. As our understanding of its properties continues to grow, so too will its applications and importance in advancing scientific knowledge and technological progress.
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